

Comparative Analysis of Enrofloxacin Cross-Reactivity with Other Fluoroquinolones

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Compound of Interest		
Compound Name:	Enrofloxacin Methyl Ester	
Cat. No.:	B15295174	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of enrofloxacin with other fluoroquinolone antibiotics. The data presented is compiled from various studies employing immunoassays, a common technique for detecting and quantifying these compounds in various matrices. While the specific query mentioned "Enrofloxacin Methyl Ester," a thorough literature search did not yield specific cross-reactivity data for this particular ester. The focus of this guide is therefore on enrofloxacin, the parent compound, and its documented cross-reactivity with other structurally related fluoroquinolones. The antibacterial activity of enrofloxacin derivatives, such as enrofloxacin mesylate, has been shown to be comparable to the parent compound in vitro, suggesting that the core molecular structure recognized by antibodies is likely to be similar.[1][2][3]

Quantitative Data Summary

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of immunoassays for enrofloxacin, cross-reactivity with other fluoroquinolones is a critical parameter, influencing the specificity and accuracy of the assay. The following tables summarize the cross-reactivity data from different studies using various immunoassay formats.

Table 1: Cross-Reactivity of Anti-Enrofloxacin Polyclonal Antibody in an Indirect Competitive ELISA (icELISA)



Compound	IC50 (μg/kg)	Cross-Reactivity (%)
Enrofloxacin	9.4	100
Ciprofloxacin	10.8	87
Norfloxacin	>1000	<1
Ofloxacin	>1000	<1
Lomefloxacin	>1000	<1
Pefloxacin	>1000	<1
Fleroxacin	>1000	<1

Data adapted from a study developing an icELISA for the simultaneous detection of enrofloxacin and its main metabolite, ciprofloxacin. The high cross-reactivity with ciprofloxacin is noteworthy as it is a major metabolite of enrofloxacin.[4]

Table 2: Cross-Reactivity of a Broad-Specificity Monoclonal Antibody in a Fluorescence Polarization Immunoassay (FPIA)

Compound	Cross-Reactivity (%)
Enrofloxacin	100
Ciprofloxacin	172.2
Norfloxacin	134.5
Ofloxacin	88.9
Danofloxacin	8.9
Sarafloxacin	7.8

This table showcases the cross-reactivity of a monoclonal antibody designed for broadspecificity detection of multiple fluoroquinolones.[5]

Experimental Protocols



The following are detailed methodologies for the key experimental techniques used to generate the cross-reactivity data.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA)

This method is based on the competition between the free drug in the sample and a drugprotein conjugate immobilized on a microplate for a limited number of specific antibody binding sites.

- a. Materials and Reagents:
- 96-well microtiter plates
- Enrofloxacin-Ovalbumin (ENR-OVA) conjugate for coating
- Anti-Enrofloxacin polyclonal or monoclonal antibody
- Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP)
- Substrate solution (e.g., TMB)
- Stopping solution (e.g., 2M H₂SO₄)
- Phosphate Buffered Saline (PBS)
- PBST (PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 5% non-fat dry milk in PBS)
- Fluoroquinolone standards
- b. Protocol:
- Coating: Microtiter plates are coated with ENR-OVA conjugate (e.g., 100 μL/well of 1 μg/mL in coating buffer) and incubated overnight at 4°C.[6]
- Washing: Plates are washed three times with PBST.



- Blocking: 200 μL/well of blocking buffer is added and incubated for 1-2 hours at 37°C to prevent non-specific binding.[6]
- Washing: Plates are washed three times with PBST.
- Competitive Reaction: 50 μL of fluoroquinolone standard or sample and 50 μL of diluted antienrofloxacin antibody are added to each well. The plate is then incubated for 1 hour at 37°C.
 [6]
- Washing: Plates are washed three times with PBST.
- Secondary Antibody Incubation: 100 μL of HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
- Washing: Plates are washed five times with PBST.
- Substrate Reaction: 100 μL of substrate solution is added to each well and incubated in the dark for 15-30 minutes at room temperature.
- Stopping Reaction: 100 µL of stopping solution is added to each well.
- Measurement: The absorbance is read at 450 nm using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated, and the IC50 (the concentration of analyte that causes 50% inhibition) is determined. Cross-reactivity is calculated as: (IC50 of Enrofloxacin / IC50 of competing compound) x 100%.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, its rotation slows, and the fluorescence polarization increases.

- a. Materials and Reagents:
- Fluorescence polarization analyzer



- Anti-Enrofloxacin antibody
- Fluorescein-labeled enrofloxacin tracer
- Assay buffer
- Fluoroquinolone standards

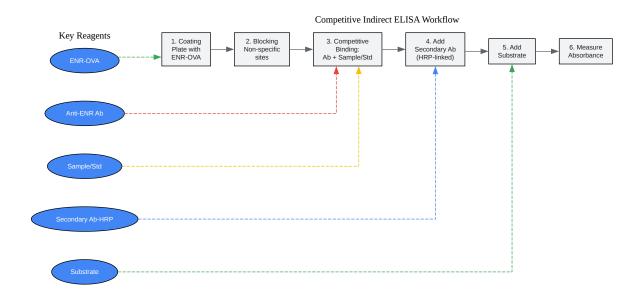
b. Protocol:

- Reagent Preparation: Prepare dilutions of the anti-enrofloxacin antibody and the fluorescent tracer in the assay buffer.
- Reaction Mixture: In a suitable tube or cuvette, add a defined amount of the antibody and the tracer.
- Sample/Standard Addition: Add the fluoroquinolone standard or sample to the reaction mixture.
- Incubation: The mixture is incubated for a short period (typically a few minutes) to allow for the competitive binding to reach equilibrium.
- Measurement: The fluorescence polarization of the solution is measured using a fluorescence polarization analyzer.
- Data Analysis: The degree of polarization is inversely proportional to the concentration of the
 unlabeled fluoroquinolone in the sample. A standard curve is generated by plotting the
 polarization values against the concentration of the standards. The cross-reactivity is
 determined by comparing the concentration of the competing compound required to displace
 50% of the tracer with that of enrofloxacin.

Visualizations Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and concepts described in this guide.

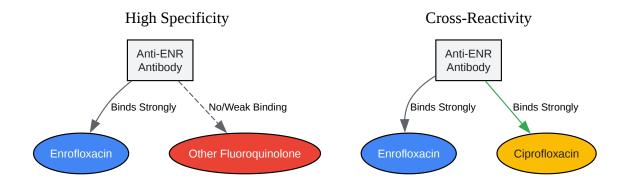




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Caption: Workflow of the Competitive Indirect ELISA.





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Caption: Principle of Antibody Specificity and Cross-Reactivity.

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